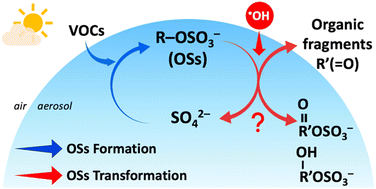Beyond the formation: unveiling the atmospheric transformation of organosulfates via heterogeneous OH oxidation
Chemical Communications Pub Date: 2023-10-30 DOI: 10.1039/D3CC03700B
Abstract
Organosulfates (OSs), characterized with a sulfate ester group (R–OSO3−), are abundant constituents in secondary organic aerosols. Recent laboratory-based investigations have revealed that OSs can undergo efficient chemical transformation through heterogeneous oxidation by hydroxyl radicals (˙OH, interchangeably termed as OH in this article), which freshly derives functionalized and fragmented OSs. The reaction not only contributes to the presence of structurally transformed OSs in the atmosphere of which sources were unidentified, but it also leads to the formation of inorganic sulfates (e.g., SO42−) with profound implication on the form of aerosol sulfur. In this article, we review the current state of knowledge regarding the heterogeneous OH oxidation of OSs based on state-of-the-art designs of experiments, computational approaches, and chemical analytical techniques. Here, we discuss the formation potential of new OSs and SO42−, in light of the influence of diverse OS structures on the relative importance of different reaction pathways. We propose future research directions to advance our mechanistic understanding of these reactions, taking into account aerosol matrix effects, interactions with other atmospheric pollutants, and the incorporation of experimental findings into atmospheric chemical transport models.


Recommended Literature
- [1] Controlling the self-assembly and optical properties of gold nanoclusters and gold nanoparticles biomineralized with bovine serum albumin†
- [2] Minerals
- [3] Synthesis, characterisation and crystal structure of a Pd(ii) complex of a heterocyclic selenium(iv) imide†
- [4] The effect of hydrophile-lipophile of water-soluble poly(ethylene glycol)-poly(lactic acid) diblock copolymers on the stability of microscopic emulsion films and nanoemulsions
- [5] CoTe nanoparticle-embedded N-doped hollow carbon polyhedron: an efficient catalyst for H2O2 electrosynthesis in acidic media†
- [6] Green assessment of polymer microparticles production processes: a critical review†
- [7] The chemistry of a mesoionic oxazolone
- [8] Substrate mediated redox partner selectivity of cytochrome P450†
- [9] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [10] The structural and electronic properties of NbSin−/0 (n = 3–12) clusters: anion photoelectron spectroscopy and ab initio calculations†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 10294-48-1









